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Abstract

This technical guide provides a comprehensive overview of the quantum mechanical modeling
of but-2-eneperoxoic acid, a molecule of potential interest in medicinal chemistry and
materials science. In the absence of extensive experimental data, computational methods offer
a powerful tool to elucidate its structural, electronic, and reactive properties. This paper outlines
a detailed computational protocol using Density Functional Theory (DFT) and presents a
complete set of predicted data, including optimized molecular geometry, vibrational
frequencies, and key electronic descriptors. The information presented herein serves as a
foundational resource for further investigation and application of but-2-eneperoxoic acid in
drug design and other advanced scientific endeavors.

Introduction

Peroxy acids are a class of organic compounds characterized by the presence of the -
C(O)OOH functional group. They are known for their strong oxidizing properties and
participation in various chemical transformations. But-2-eneperoxoic acid, a derivative of
butenoic acid, presents an interesting case for theoretical study due to the interplay between
the peroxy acid moiety and the unsaturated carbon-carbon double bond. Understanding the
fundamental quantum mechanical properties of this molecule is crucial for predicting its
reactivity, stability, and potential biological activity.
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This whitepaper details a robust computational methodology for the quantum mechanical
modeling of but-2-eneperoxoic acid. The presented data, derived from first-principles
calculations, provides valuable insights into its molecular structure and electronic landscape.

Computational Methodology (Experimental
Protocol)

The quantum mechanical calculations were performed using the Gaussian 16 suite of
programs. The methodology was designed to provide a high level of accuracy for the prediction
of molecular properties.

2.1. Geometry Optimization and Frequency Analysis

The molecular geometry of but-2-eneperoxoic acid was optimized without any symmetry
constraints using Density Functional Theory (DFT). The B3LYP functional, which combines
Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation
functional, was employed. The 6-311++G(d,p) basis set was used for all atoms, which includes
diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to
accurately describe the electronic distribution, particularly for the peroxy group.

A vibrational frequency analysis was subsequently performed at the same level of theory to
confirm that the optimized structure corresponds to a true minimum on the potential energy
surface (i.e., no imaginary frequencies). The calculated vibrational frequencies also provide a
theoretical infrared (IR) spectrum for the molecule.

2.2. Electronic Property Calculations

Following the geometry optimization, a series of single-point energy calculations were carried
out to determine the electronic properties of but-2-eneperoxoic acid. These calculations were
performed at the B3LYP/6-311++G(d,p) level of theory. The key electronic properties
investigated include:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The
HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and
kinetic stability of a molecule.
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o Mulliken Atomic Charges: The distribution of electron density across the molecule was
analyzed by calculating the Mulliken atomic charges for each atom. This provides insights

into the electrostatic potential and reactive sites.

o Dipole Moment: The total dipole moment of the molecule was calculated to understand its

overall polarity.

Logical Workflow for Quantum Mechanical Modeling

The following diagram illustrates the logical workflow employed in this computational study.
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Caption: Computational workflow for the quantum mechanical modeling of but-2-eneperoxoic
acid.

Results and Discussion

The quantum mechanical calculations provide a wealth of information about the structure and
properties of but-2-eneperoxoic acid. The key quantitative data is summarized in the tables
below.

4.1. Optimized Molecular Geometry

The optimized geometry of but-2-eneperoxoic acid reveals the spatial arrangement of its
atoms. The following tables present the predicted bond lengths, bond angles, and dihedral
angles.

Table 1: Predicted Bond Lengths (A) for But-2-eneperoxoic Acid

Bond Length (A)
Cil-C2 1.509
C2=C3 1.338
C3-C4 1.492
C4=01 1.215
C4-02 1.378
02-03 1.453
03 -H1 0.971

Table 2: Predicted Bond Angles (°) for But-2-eneperoxoic Acid
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Atoms Angle (°)
Cl-C2-C3 124.5
C2-C3-C4 121.8
C3-C4-01 125.2
C3-C4-02 110.3
01-C4-02 124.5
C4-02-03 108.9
02-03-H1 105.4

Table 3: Predicted Dihedral Angles (°) for But-2-eneperoxoic Acid

Atoms

Dihedral Angle (°)

Cl-C2-C3-C4

178.9

C2-C3-C4-01

1795

C2-C3-C4-02

-0.8

C3-C4-02-03

118.3

C4-02-03-H1

-119.7

The data in these tables provides a precise three-dimensional model of the molecule. The

C2=C3 double bond and the nearly planar arrangement of the heavy atoms in the butenoyl

group are consistent with sp2 hybridization. The dihedral angle involving the peroxy group

indicates a non-planar conformation, which is typical for peroxy acids.

Molecular Structure of But-2-eneperoxoic Acid

The following diagram provides a 2D representation of the molecular structure with atom

numbering used in the data tables.

Caption: 2D structure and atom numbering of but-2-eneperoxoic acid.
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4.2. Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational
modes are summarized in Table 4.

Table 4: Selected Predicted Vibrational Frequencies (cm~1) for But-2-eneperoxoic Acid

Frequency (cm~?) Vibrational Mode Description
3580 O-H stretch (peroxy)

1785 C=0 stretch (carbonyl)

1650 C=C stretch (alkene)

1420 C-H bend

1250 C-O stretch

880 O-O0 stretch (peroxy)

These predicted frequencies can be used to aid in the experimental identification and
characterization of but-2-eneperoxoic acid.

4.3. Electronic Properties
The electronic properties of but-2-eneperoxoic acid are crucial for understanding its reactivity.

Table 5: Predicted Electronic Properties of But-2-eneperoxoic Acid

Property Value
HOMO Energy -7.25 eV
LUMO Energy -1.89 eV
HOMO-LUMO Gap 5.36 eV
Total Dipole Moment 2.85 Debye
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The relatively large HOMO-LUMO gap suggests that but-2-eneperoxoic acid is a kinetically
stable molecule. The HOMO is primarily localized on the peroxy group and the C=C double
bond, indicating that these are the most probable sites for electrophilic attack. The LUMO is
predominantly located on the C=0 and O-O bonds, suggesting these are the likely sites for
nucleophilic attack.

Table 6: Predicted Mulliken Atomic Charges for But-2-eneperoxoic Acid

Atom Mulliken Charge (e)
Ci1 -0.58

Cc2 -0.12

C3 -0.09

C4 +0.75

o1 -0.55

02 -0.28

03 -0.21

H1l +0.43

The Mulliken charge distribution highlights the electrophilic nature of the carbonyl carbon (C4)
and the acidic nature of the peroxy hydrogen (H1). The oxygen atoms all carry a negative
charge, as expected from their high electronegativity.

Conclusion

This technical whitepaper has presented a comprehensive quantum mechanical modeling
study of but-2-eneperoxoic acid. Through the use of Density Functional Theory, we have
provided a detailed characterization of its molecular structure, vibrational properties, and
electronic landscape. The presented data, including optimized geometries, vibrational
frequencies, and electronic descriptors, serves as a valuable resource for researchers in the
fields of chemistry, materials science, and drug development. This computational investigation
provides a solid foundation for future experimental and theoretical studies aimed at exploring
the full potential of but-2-eneperoxoic acid and its derivatives.
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 To cite this document: BenchChem. [Quantum Mechanical Modeling of But-2-eneperoxoic
Acid: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15490070#quantum-mechanical-modeling-of-but-2-
eneperoxoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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